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Compound of Interest

Compound Name: ro 64-5229

Cat. No.: B1680700 Get Quote

An In-depth Technical Guide to Ro 64-5229 (CAS 246852-46-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Ro 64-5229 is a potent and selective small molecule tool compound widely utilized in

pharmacological research. While some commercial suppliers have anachronistically listed it as

a histamine H3 receptor inverse agonist, the vast body of scientific literature has definitively

characterized Ro 64-5229 as a selective, non-competitive antagonist of the metabotropic

glutamate receptor 2 (mGluR2).[1][2] Functionally, it operates as a negative allosteric

modulator (NAM) and, more specifically, as an inverse agonist, capable of reducing the

receptor's basal, constitutive activity in the absence of an orthosteric agonist.[3][4] This

property makes it an invaluable tool for elucidating the physiological roles of mGluR2 signaling

and for investigating the therapeutic potential of modulating this G-protein coupled receptor

(GPCR). This document provides a comprehensive overview of its chemical properties,

mechanism of action, pharmacological data, and detailed experimental protocols for its

characterization.

Chemical and Physical Properties
The fundamental properties of Ro 64-5229 are summarized below. These data are critical for

preparing stock solutions and for use in experimental settings.
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Property Value Reference(s)

CAS Number 246852-46-0

Chemical Name

(Z)-1-[2-Cycloheptyloxy-2-(2,6-

dichlorophenyl)ethenyl]-1H-

1,2,4-triazole

Molecular Formula C₁₇H₁₉Cl₂N₃O

Molecular Weight 352.26 g/mol

Purity ≥98% (by HPLC)

Solubility
DMSO (≤100 mM), Ethanol

(≤100 mM)

SMILES
ClC1=CC=CC(Cl)=C1/C(OC2

CCCCCC2)=C/N3N=CN=C3

InChI Key
STCVFKBRXOEQRF-

YBEGLDIGSA-N

Mechanism of Action and Signaling Pathway
Ro 64-5229 exerts its effects by binding to an allosteric site on the mGluR2, a site

topographically distinct from the orthosteric site where the endogenous ligand, glutamate,

binds. The mGluR2 is a class C GPCR that forms constitutive homodimers and couples

primarily to the Gi/o family of G-proteins.

Upon activation by glutamate, the mGluR2 receptor complex undergoes a conformational

change that catalyzes the exchange of GDP for GTP on the Gαi/o subunit. This leads to the

dissociation of the G-protein into Gαi/o-GTP and Gβγ subunits, which mediate downstream

signaling. The primary effect of Gαi/o activation is the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the

activity of various ion channels, most notably G-protein-coupled inwardly-rectifying potassium

(GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.

Ro 64-5229, as a Negative Allosteric Modulator (NAM), binds to the transmembrane domain

(TMD) of the receptor and stabilizes a conformation that is non-conducive to G-protein
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activation. This action not only antagonizes the effect of glutamate but also reduces the

receptor's basal, ligand-independent activity, a characteristic known as inverse agonism.
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Caption: mGluR2 signaling pathway and site of action for Ro 64-5229.
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Caption: Ro 64-5229 acts as an inverse agonist, stabilizing the inactive state.

Quantitative Pharmacological Data
The potency of Ro 64-5229 has been quantified in several functional and biophysical assays.

The data highlights its sub-micromolar activity at the mGluR2 receptor.
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Parameter Value Assay System Reference(s)

IC₅₀
0.11 µM (110

nM)

[³⁵S]GTPγS

Binding

Membranes from

mGluR2-

expressing cells

IC₅₀ 533 nM
[³⁵S]GTPγS

Binding

Membranes from

rat mGluR2

transfected cells

EC₅₀ 2.1 ± 0.2 µM

Inter-

Transmembrane

Domain (TMD)

FRET

Live HEK 293T

cells

Glutamate EC₅₀

Shift
Shifts to 17.2 µM Inter-CRD FRET

Live HEK 293T

cells (in

presence of

10µM Ro 64-

5229)

Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize Ro
64-5229.

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by the receptor. As an inverse

agonist, Ro 64-5229 inhibits both basal and agonist-stimulated [³⁵S]GTPγS binding.

Objective: To quantify the ability of Ro 64-5229 to inhibit G-protein activation.

Methodology:

Membrane Preparation: Prepare cell membranes from a stable cell line expressing

recombinant human or rat mGluR2.

Assay Buffer: Use a buffer such as 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
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Reaction Mixture: In a 96-well plate, combine:

Cell membranes (5-20 µg protein/well).

Saponin (10 µg/mL) to permeabilize membranes.

GDP (e.g., 30 µM) to ensure G-proteins are in the inactive state.

Varying concentrations of Ro 64-5229.

(Optional) A fixed, sub-maximal concentration of an agonist like glutamate (e.g., 10 µM) to

measure antagonism.

Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

Termination: Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman

GF/B).

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation

counting.

Data Analysis: Plot the percentage of inhibition against the log concentration of Ro 64-5229
and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Caption: General experimental workflow for the [³⁵S]GTPγS binding assay.

Live-Cell FRET and Electrophysiology Assays
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These advanced techniques, often performed in parallel, provide real-time insights into

receptor dynamics and downstream functional consequences in a live-cell context. FRET

(Förster Resonance Energy Transfer) between fluorescent tags on the transmembrane

domains (TMDs) of the mGluR2 dimer reports on conformational changes, while a GIRK

channel assay measures the functional output of Gβγ signaling.

Objective: To correlate the conformational effects of Ro 64-5229 on the mGluR2 TMD with its

functional activity as an inverse agonist.

Methodology:

Cell Culture and Transfection:

Use HEK 293T cells cultured under standard conditions.

Co-transfect cells with plasmids encoding:

mGluR2 tagged with a donor fluorophore (e.g., CLIP-tag labeled with DY-547).

mGluR2 tagged with an acceptor fluorophore (e.g., SNAP-tag labeled with Alexa-647).

GIRK1/2 channel subunits.

A fluorescent protein (e.g., YFP) as a transfection marker.

FRET Imaging:

Image transfected cells using Total Internal Reflection Fluorescence (TIRF) microscopy.

Establish a baseline FRET signal in buffer.

Perfuse the cells with a known concentration of Ro 64-5229 and record the change in

FRET signal over time. A FRET increase indicates a conformational change in the TMD

dimer.

GIRK Channel Electrophysiology (Whole-Cell Patch-Clamp):

Identify transfected cells via YFP fluorescence.
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Perform whole-cell voltage-clamp recordings. Hold the cell at a potential of -80 mV.

Establish a stable baseline current.

Perfuse with Ro 64-5229. An outward current indicates the closure of GIRK channels that

were basally active, demonstrating inverse agonism.

Data Analysis:

For FRET, calculate the change in FRET efficiency and plot against Ro 64-5229
concentration to determine an EC₅₀ for the conformational effect.

For electrophysiology, quantify the change in baseline current induced by the compound.
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Caption: Integrated workflow for FRET and GIRK channel assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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